![molecular formula C20H22N4O3S2 B2421144 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845799-66-8](/img/structure/B2421144.png)
1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Research on similar compounds involves their synthesis and reactions, exploring their chemical properties and potential for further chemical transformations. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via Lewis acid-catalyzed reactions demonstrates the versatility of quinoxaline derivatives in chemical synthesis (Kobayashi et al., 1998). Such studies indicate that the compound could be a candidate for novel synthetic routes or chemical reactions.
Optical and Electronic Properties
- Pyrroloquinoxaline derivatives, including those with thienyl substituents, have been studied for their optical properties, such as fluorescence and solvatochromism. These compounds exhibit aggregation-induced emission enhancement and solvatochromism, suggesting potential applications in materials science, including organic light-emitting diodes (OLEDs) and sensors (Goszczycki et al., 2017; 2021).
Biological Activity
- The structural analogs of quinoxaline derivatives have been explored for their antimicrobial and antitumor properties. For instance, sulphur-substituted pyrrolo[3, 4-b]quinolines show promising antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents (Es et al., 2005). Similarly, the synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and their evaluation for antitumor activity suggest the compound's potential in cancer research (Nagarapua et al., 2012).
properties
IUPAC Name |
1-(3-propan-2-yloxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13(2)27-11-6-10-24-19(21)18(29(25,26)16-9-5-12-28-16)17-20(24)23-15-8-4-3-7-14(15)22-17/h3-5,7-9,12-13H,6,10-11,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNTYMDOFRAFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
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